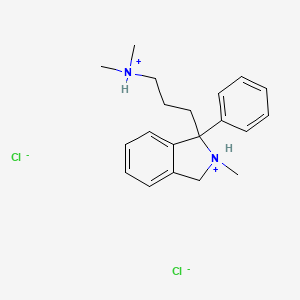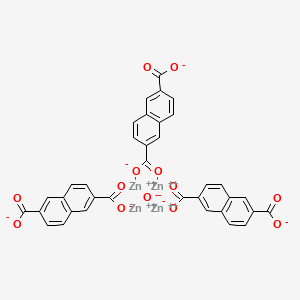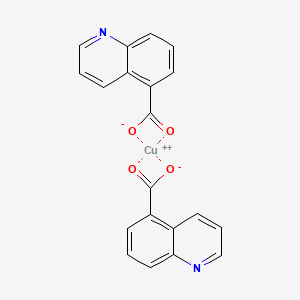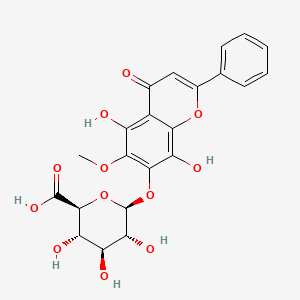![molecular formula C15H20F3NO9S B15342253 Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este](/img/structure/B15342253.png)
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este is a complex organic compound known for its strong acidic properties and versatility in various chemical reactions. It is a derivative of trifluoromethanesulfonic acid, which is one of the strongest monoprotic organic acids. This compound is used extensively in organic synthesis due to its ability to act as a catalyst and reagent in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este can be synthesized through the oxidation of bis(trifluoromethylthio)mercury with aqueous hydrogen peroxide . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the complete oxidation of the mercury compound.
Industrial Production Methods
In industrial settings, the production of trifluoromethanesulfonic acid derivatives often involves large-scale oxidation processes using similar reagents and conditions as in laboratory synthesis. The use of advanced reactors and continuous flow systems helps in achieving higher yields and purity of the final product.
化学反応の分析
Types of Reactions
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different sulfonic acid derivatives.
Reduction: Under specific conditions, it can be reduced to form less oxidized sulfur compounds.
Substitution: It participates in nucleophilic substitution reactions, where the trifluoromethanesulfonic group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include various sulfonic acid derivatives, reduced sulfur compounds, and substituted organic molecules, depending on the specific reaction pathway and conditions used.
科学的研究の応用
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este has a wide range of scientific research applications, including:
Biology: It is employed in the study of enzyme mechanisms and protein modifications due to its strong acidic nature.
Medicine: It is investigated for its potential use in drug synthesis and as a reagent in pharmaceutical research.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
作用機序
The mechanism of action of trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este involves its strong acidic properties, which enable it to act as a proton donor in various chemical reactions. It can activate substrates by protonation, facilitating nucleophilic attacks and other reaction pathways. The molecular targets and pathways involved include the activation of carbonyl groups, enhancement of electrophilicity, and stabilization of reaction intermediates.
類似化合物との比較
Similar Compounds
Trifluoromethanesulfonic acid: A strong monoprotic acid used in similar catalytic applications.
Methanesulfonic acid: A less acidic analog used in various organic synthesis reactions.
Trifluoromethanesulfonyl chloride: A reagent used in the synthesis of sulfonyl compounds.
Uniqueness
Trifluoro-methanesulfonic acid[1s-(1alpha,6beta,7alpha,8beta,8abeta)]-1,7,8-tris(acetyloxy)octahydro-6-indolizinyl este is unique due to its specific structural features and the presence of multiple acetyloxy groups, which enhance its reactivity and versatility in chemical synthesis. Its strong acidic nature and ability to participate in a wide range of reactions make it a valuable compound in both research and industrial applications.
特性
分子式 |
C15H20F3NO9S |
|---|---|
分子量 |
447.4 g/mol |
IUPAC名 |
[(1S,6R,7S,8S,8aS)-7,8-diacetyloxy-6-(trifluoromethylsulfonyloxy)-1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl] acetate |
InChI |
InChI=1S/C15H20F3NO9S/c1-7(20)25-10-4-5-19-6-11(28-29(23,24)15(16,17)18)13(26-8(2)21)14(12(10)19)27-9(3)22/h10-14H,4-6H2,1-3H3/t10-,11+,12-,13+,14-/m0/s1 |
InChIキー |
WWQFWUFPYKOPKO-VJTDZRGJSA-N |
異性体SMILES |
CC(=O)O[C@H]1CCN2[C@@H]1[C@@H]([C@@H]([C@@H](C2)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OC1CCN2C1C(C(C(C2)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3-acetamido-2,4,6-triiodophenyl)methyl-(carboxymethyl)amino]acetic acid;hydrate](/img/structure/B15342173.png)

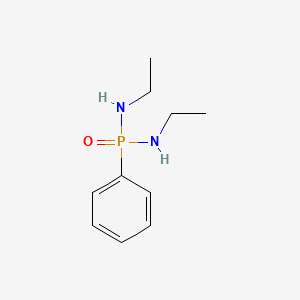
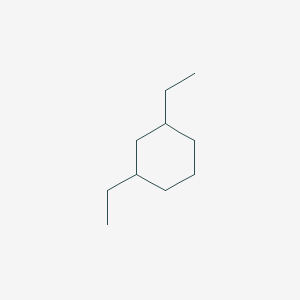

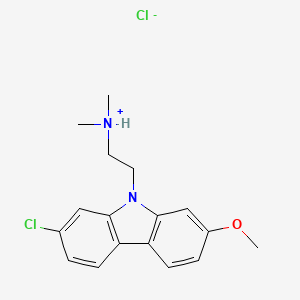
![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-(cyclohexylamino)-2'-methyl-](/img/structure/B15342234.png)

